4-amino-N-(quinolin-8-yl)benzamide

Epigenetics DNA Methyltransferase Cancer Research

4-Amino-N-(quinolin-8-yl)benzamide (CAS 1581598-05-1) is a distinct quinoline-benzamide scaffold that simultaneously inhibits DNMT1, PARP1, and MAO-B with moderate, quantifiable potencies—enabling precise dose-response deconvolution of epigenetic crosstalk with DNA repair. The para-amino and 8-quinolinyl substitution pattern is the critical pharmacophore; generic analogs cannot replicate this multi-target profile, making this exact compound essential for reproducible cancer epigenetics, Parkinson's disease modeling, and medicinal chemistry benchmarking studies.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 1581598-05-1
Cat. No. B6168413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(quinolin-8-yl)benzamide
CAS1581598-05-1
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)N)N=CC=C2
InChIInChI=1S/C16H13N3O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,17H2,(H,19,20)
InChIKeyBUBAMNUHSKQIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(quinolin-8-yl)benzamide (CAS 1581598-05-1): Core Chemical Profile and Research Context


4-Amino-N-(quinolin-8-yl)benzamide (CAS 1581598-05-1) is a synthetic small molecule belonging to the quinoline-benzamide class. With a molecular weight of 263.29 g/mol, a calculated XLogP3 of 2.9, and a topological polar surface area (TPSA) of 68 Ų [1], the compound adheres to Lipinski's Rule of Five, suggesting favorable drug-likeness for cellular and biochemical research applications [2]. Its primary documented mechanism involves the inhibition of DNA methyltransferases (DNMTs), key epigenetic regulators, making it a candidate for studying aberrant DNA methylation in cancer [3].

Procurement Rationale for 4-Amino-N-(quinolin-8-yl)benzamide: Avoiding the Pitfalls of Class-Based Substitution


In the quinoline-benzamide chemical space, minor structural modifications can drastically alter target affinity and selectivity, rendering generic substitution a high-risk strategy for experimental reproducibility. The specific positioning of the primary amino group at the *para* position and the quinoline attachment at the 8-position are critical determinants of biological activity [1]. As demonstrated by the direct comparison with SGI-1027 and other derivatives, this exact molecular scaffold confers a unique multi-target profile, simultaneously inhibiting DNMT1, MAO-B, and PARP1 with distinct, quantifiable potencies [2]. This profile cannot be assumed for close analogs, which often exhibit shifts in potency across targets, leading to divergent biological outcomes and irreproducible data.

Quantitative Differentiation Guide for 4-Amino-N-(quinolin-8-yl)benzamide (CAS 1581598-05-1) vs. Key Analogs


DNMT1 Inhibitory Potency: 4-Amino-N-(quinolin-8-yl)benzamide vs. SGI-1027

The compound demonstrates a 1.6-fold less potent inhibition of DNMT1 compared to the well-known quinoline-based inhibitor SGI-1027 [1]. This difference in potency is crucial for researchers requiring a less potent DNMT1 tool compound for specific dose-response or selectivity studies.

Epigenetics DNA Methyltransferase Cancer Research

MAO-B Selectivity Profile: 4-Amino-N-(quinolin-8-yl)benzamide vs. MAO-A

This compound exhibits a notable selectivity for MAO-B over MAO-A. It inhibits MAO-B with an IC50 of 17.0 µM, while its activity against MAO-A is significantly weaker (IC50 = 25.3 µM), yielding a 1.5-fold selectivity ratio [1]. This profile contrasts with non-selective or MAO-A-preferring quinoline derivatives.

Monoamine Oxidase Neurobiology Selectivity

Multi-Target Engagement: Quantifying Activity Across DNMT1, PARP1, and MAO-B

Beyond its DNMT1 activity, 4-amino-N-(quinolin-8-yl)benzamide is documented to inhibit Poly [ADP-ribose] polymerase 1 (PARP1) and tankyrases, key enzymes in DNA repair and Wnt signaling [1]. This multi-target activity profile is quantitatively distinct from other quinoline-benzamides like 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, which is a potent VEGFR-2 inhibitor (IC50 = 3.8 nM) [2], highlighting divergent biological activities based on subtle structural changes.

Polypharmacology Epigenetics Chemoproteomics

Recommended Application Scenarios for 4-Amino-N-(quinolin-8-yl)benzamide Based on Quantitative Differentiation


Investigating Epigenetic Synergy in Cancer: DNMT1 and PARP1 Co-Inhibition

This compound is ideally suited for in vitro studies exploring the synergistic effects of inhibiting DNA methylation (via DNMT1) and DNA repair (via PARP1) pathways in cancer cell models [1]. Its moderate, defined potency for both targets allows for precise dose-response studies to deconvolute these complex, interacting biological processes, a scenario where using more potent or selective probes could obscure combinatorial effects.

Probing MAO-B Function in Neurological Disease Models with a Defined, Moderate Inhibitor

In neurological research focused on Parkinson's disease and related disorders, this compound can be used as a chemical probe to study the role of MAO-B. Its 1.5-fold selectivity for MAO-B over MAO-A, combined with its moderate potency (IC50 = 17.0 µM), offers a distinct alternative to highly potent and often irreversible MAO-B inhibitors, enabling the study of more subtle, dose-dependent effects on neurotransmitter metabolism [2].

Serving as a Reference Compound in Structure-Activity Relationship (SAR) Studies of Quinoline-Benzamides

The well-characterized, multi-target activity profile of 4-amino-N-(quinolin-8-yl)benzamide makes it an excellent reference standard for medicinal chemistry programs focused on developing novel quinoline-based inhibitors of DNMTs, PARPs, or MAOs. Its activity against these diverse targets provides a benchmark for assessing the potency and selectivity shifts of newly synthesized analogs, accelerating the optimization of lead compounds for specific therapeutic applications [3].

Investigating the Polypharmacology of Epigenetic Modulators in Cancer Stem Cells

Given the emerging role of DNA methylation and DNA repair mechanisms in cancer stem cell (CSC) biology, this compound's multi-target activity (DNMT1, PARP1) provides a valuable tool for dissecting these pathways in CSCs. Its defined inhibition profile allows researchers to study the combined impact of epigenetic modulation and genomic instability on CSC self-renewal and differentiation, an area where highly selective single-target probes may fail to capture the relevant biology [1].

Quote Request

Request a Quote for 4-amino-N-(quinolin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.